molecular formula C16H15NO B8785381 1-Benzyl-4-methoxy-1H-indole CAS No. 90811-56-6

1-Benzyl-4-methoxy-1H-indole

Cat. No.: B8785381
CAS No.: 90811-56-6
M. Wt: 237.30 g/mol
InChI Key: TXPCANGRYBPTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Benzyl-4-methoxy-1H-indole undergoes various chemical reactions, including:

Properties

CAS No.

90811-56-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-benzyl-4-methoxyindole

InChI

InChI=1S/C16H15NO/c1-18-16-9-5-8-15-14(16)10-11-17(15)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3

InChI Key

TXPCANGRYBPTSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (7.7 g, 191.7 mmol) was added portionwise to a 0° C. solution of 4-methoxyindole (21.7 g, 147 mmol) in 750 mL of anhydrous DMF. After 15 min, the slurry was treated with benzyl bromide (17.5 mL, 147 mmol). The reaction mixture was allowed to warm to ambient temperature and stir overnight. The reaction mixture was poured into 1 L of H2O. The layers were separated, and the aqueous phase was extracted with EtOAc (2×200 mL). The combined organic layers were washed with H2O (4×500 mL), dried over Na2SO4, filtered and concentrated in vacuo. The crude residue was purified by flash chromatography (SiO2; hexanes) to give 32.9 g (138.6 mmol; 94%) of the title compound as a white solid. Electrospray MS 238 (M+1);
Name
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

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